6-(4-hydroxyphenyl)-4-(methylsulfanyl)-2-oxo-2H-pyran-3-carbonitrile
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
6-(4-hydroxyphenyl)-4-(methylsulfanyl)-2-oxo-2H-pyran-3-carbonitrile is an organic compound that belongs to the class of pyran derivatives This compound is characterized by the presence of a hydroxyphenyl group, a methylsulfanyl group, and a nitrile group attached to a pyran ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-(4-hydroxyphenyl)-4-(methylsulfanyl)-2-oxo-2H-pyran-3-carbonitrile typically involves multi-step organic reactions. One common synthetic route includes the condensation of 4-hydroxybenzaldehyde with a suitable thiol and a nitrile source under basic conditions. The reaction is often carried out in the presence of a catalyst such as piperidine or triethylamine, and the reaction mixture is heated to facilitate the formation of the pyran ring.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity.
Chemical Reactions Analysis
Types of Reactions
6-(4-hydroxyphenyl)-4-(methylsulfanyl)-2-oxo-2H-pyran-3-carbonitrile undergoes various chemical reactions, including:
Oxidation: The hydroxyphenyl group can be oxidized to form quinone derivatives.
Reduction: The nitrile group can be reduced to form amine derivatives.
Substitution: The hydroxy group can undergo nucleophilic substitution reactions to form ether or ester derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and hydrogen gas (H2) in the presence of a catalyst are used.
Substitution: Reagents such as alkyl halides and acyl chlorides are used in the presence of a base like sodium hydroxide (NaOH) or potassium carbonate (K2CO3).
Major Products Formed
Oxidation: Quinone derivatives.
Reduction: Amine derivatives.
Substitution: Ether or ester derivatives.
Scientific Research Applications
6-(4-hydroxyphenyl)-4-(methylsulfanyl)-2-oxo-2H-pyran-3-carbonitrile has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and antioxidant properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of new materials and chemical products.
Mechanism of Action
The mechanism of action of 6-(4-hydroxyphenyl)-4-(methylsulfanyl)-2-oxo-2H-pyran-3-carbonitrile involves its interaction with specific molecular targets and pathways. The hydroxyphenyl group can participate in hydrogen bonding and π-π interactions, while the nitrile group can act as an electrophile in various reactions. These interactions can modulate the activity of enzymes and receptors, leading to the compound’s observed biological effects.
Comparison with Similar Compounds
Similar Compounds
- 6-(4-hydroxyphenyl)-4-(methylsulfanyl)-2-oxo-2H-pyran-3-carboxamide
- 6-(4-hydroxyphenyl)-4-(methylsulfanyl)-2-oxo-2H-pyran-3-carboxylic acid
Uniqueness
6-(4-hydroxyphenyl)-4-(methylsulfanyl)-2-oxo-2H-pyran-3-carbonitrile is unique due to the presence of the nitrile group, which imparts distinct reactivity and potential biological activity compared to its carboxamide and carboxylic acid analogs
Properties
Molecular Formula |
C13H9NO3S |
---|---|
Molecular Weight |
259.28 g/mol |
IUPAC Name |
6-(4-hydroxyphenyl)-4-methylsulfanyl-2-oxopyran-3-carbonitrile |
InChI |
InChI=1S/C13H9NO3S/c1-18-12-6-11(17-13(16)10(12)7-14)8-2-4-9(15)5-3-8/h2-6,15H,1H3 |
InChI Key |
JEIMHXLCMSNPNG-UHFFFAOYSA-N |
Canonical SMILES |
CSC1=C(C(=O)OC(=C1)C2=CC=C(C=C2)O)C#N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.